2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-16-6-5-7-17(14-16)24-20(29)15-32-23-26-25-21-22(30)27(12-13-28(21)23)18-8-10-19(11-9-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUBKPNDMBVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core, followed by the introduction of the ethoxyphenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Overview
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its unique structural features make it a candidate for various scientific research applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies suggest modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .
- Antibacterial Properties : Preliminary studies suggest that the compound may also possess antibacterial activity. Its interactions with bacterial enzymes could inhibit growth and proliferation, making it a candidate for further investigation in antibiotic development.
Materials Science
The unique chemical structure of this compound allows for its application in developing new materials with specific functionalities. Its properties can be tailored for use in organic electronics or as precursors in synthesizing more complex molecules.
Biochemical Tools
Due to its ability to interact with various biological molecules, the compound may serve as a biochemical tool in research settings. It can be utilized to study enzyme kinetics or receptor-ligand interactions, providing insights into cellular processes and disease mechanisms.
Case Studies
- Anticancer Studies : A recent study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the triazolopyrazine core in enhancing biological activity against cancer cells.
- Antibacterial Research : Another investigation focused on the antibacterial efficacy of compounds structurally related to this one. Results indicated promising activity against Gram-positive bacteria, suggesting potential for therapeutic use.
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights :
- The 4-ethoxyphenyl group in the target compound confers greater lipophilicity than the 4-hydroxyphenyl group in compound 12, which may enhance bioavailability .
- Compared to the 4-chlorobenzyl substituent (), the ethoxy group is less electronegative but offers metabolic stability via reduced susceptibility to oxidative degradation .
Bioactivity and Pharmacological Potential
Triazolopyrazine derivatives are frequently evaluated for anti-inflammatory and anti-exudative activities. For example, acetamide derivatives with furan-2-yl substituents () demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The 3-ethylphenyl group may enhance receptor binding compared to smaller substituents (e.g., methyl groups in ), as bulkier aromatic systems often improve affinity for hydrophobic binding pockets .
Structural Relationships via Analytical Techniques
Molecular networking () can cluster compounds based on fragmentation patterns. The target compound’s MS/MS profile would likely show high cosine similarity (>0.8) with other triazolopyrazine derivatives, such as those in and , due to shared core fragmentation pathways (e.g., loss of the sulfanyl-acetamide moiety) . This method aids in dereplication, distinguishing novel features like the ethoxy group from common structural motifs .
Biological Activity
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its unique structure suggests potential therapeutic applications in various biological contexts, including anticancer and antibacterial activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazolopyrazine core with an ethoxyphenyl group and an acetamide moiety. The molecular formula is , and it has been characterized using techniques such as NMR spectroscopy and mass spectrometry.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : It is known to interact with enzymes and receptors involved in cancer cell proliferation and glucose metabolism.
- Pathways Involved : The compound modulates key signaling pathways, including the PI3K/Akt pathway in cancer cells and the AMPK pathway in glucose metabolism. These interactions may lead to altered cellular processes that promote apoptosis in cancer cells or inhibit bacterial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives, including this compound. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited significant antiproliferative effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.83 to 2.85 µM .
- Mechanism of Action : It induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl2, leading to caspase activation .
Antibacterial Activity
The compound also exhibits antibacterial properties:
- In vitro Evaluation : Studies have shown moderate antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .
Case Studies
- Synthesis and Characterization : A study synthesized various triazolopyrazine derivatives, including the target compound, assessing their structural characteristics and biological activities through methods such as microbroth dilution for antibacterial testing .
- Antiproliferative Studies : Another study focused on evaluating the antiproliferative effects of synthesized derivatives against colon cancer cell lines, revealing significant activity that supports further exploration for therapeutic applications .
Q & A
Basic Question: What synthetic strategies optimize yield and purity for this compound?
Answer:
The synthesis involves multi-step reactions starting with the formation of the triazolo-pyrazine core, followed by thioether linkage and acetamide functionalization. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency for heterocyclic ring formation .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to avoid decomposition .
- Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Basic Question: How is the molecular structure validated post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy : - and -NMR identify protons (e.g., ethoxyphenyl singlet at δ 6.8–7.2 ppm) and carbonyl groups (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~475.5) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Answer:
Discrepancies may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase inhibition assays .
- Compound purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities affecting activity .
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway effects .
Advanced Question: What methodologies elucidate the compound’s mechanism of action against kinase targets?
Answer:
Mechanistic studies require:
- Kinase inhibition assays : Measure IC50 using ADP-Glo™ kinase assays (e.g., against EGFR or VEGFR2) with ATP concentrations near .
- Molecular docking : Use AutoDock Vina to model interactions between the triazolo-pyrazine core and kinase ATP-binding pockets (e.g., hydrophobic interactions with Phe1043 in EGFR) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
Basic Question: What stability parameters are critical for in vitro bioactivity studies?
Answer:
- pH stability : Assess degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via LC-MS over 24–72 hours .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thioether group .
- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to identify degradation products .
Advanced Question: How can SAR studies improve selectivity for cancer vs. normal cells?
Answer:
Structure-activity relationship (SAR) optimization involves:
- Substituent variation : Modify the 4-ethoxyphenyl group to electron-withdrawing groups (e.g., -CF) to enhance kinase binding .
- Scaffold hopping : Replace the triazolo-pyrazine core with triazolo-pyrimidine analogs and compare cytotoxicity in MTT assays .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve membrane permeability, validated via Caco-2 monolayer assays .
Basic Question: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 475.5 → 328.3 for quantification) in plasma/serum .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects .
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) .
Advanced Question: How to address discrepancies in metabolic stability across species?
Answer:
- Microsomal assays : Compare intrinsic clearance (CL) in human vs. rodent liver microsomes with NADPH cofactors .
- Metabolite profiling : Use UPLC-QTOF to identify species-specific oxidation (e.g., CYP3A4-mediated) or glutathione adducts .
- Cryopreserved hepatocytes : Validate functional activity in 3D spheroid models to mimic in vivo metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
